molecular formula C10H18S B13814853 1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane CAS No. 5718-74-1

1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane

Cat. No.: B13814853
CAS No.: 5718-74-1
M. Wt: 170.32 g/mol
InChI Key: NUVDNPOZQMQNKE-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane is an organic compound with the molecular formula C₁₀H₁₈S. It is a bicyclic structure containing sulfur, which imparts unique chemical properties to the compound. This compound is known for its stability and inertness, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of sulfur-containing compounds with appropriate organic precursors. One common method involves the reaction of sulfur with a bicyclic hydrocarbon under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various functional groups, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane is unique due to the presence of sulfur in its bicyclic structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. The sulfur atom provides different reactivity and stability, making it suitable for specific applications where oxygen-containing compounds may not be effective .

Properties

CAS No.

5718-74-1

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

1,3,3-trimethyl-2-thiabicyclo[2.2.2]octane

InChI

InChI=1S/C10H18S/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3

InChI Key

NUVDNPOZQMQNKE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(S1)(CC2)C)C

Origin of Product

United States

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